![molecular formula C14H20O4 B14023372 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole CAS No. 5442-27-3](/img/structure/B14023372.png)
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is an organic compound with the molecular formula C13H18O4. It is a derivative of 1,3-benzodioxole, which is a common structural motif in various natural and synthetic compounds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with 1-butoxy-2-chloroethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxyethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential biological activities. Derivatives of 1,3-benzodioxole have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In the medical field, this compound and its derivatives are explored for their potential therapeutic applications. They are studied for their ability to interact with biological targets and pathways, which could lead to the development of new drugs.
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile building block in the manufacture of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating the activity of specific proteins and signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, which serves as the core structure for 5-[(1-Butoxyethoxy)methyl]-1,3-benzodioxole.
Piperonyl Butoxide: A related compound used as an insecticide synergist.
5-(Butoxymethyl)-1,3-benzodioxole: Another derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the butoxyethoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
5442-27-3 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
5-(1-butoxyethoxymethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H20O4/c1-3-4-7-15-11(2)16-9-12-5-6-13-14(8-12)18-10-17-13/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
InChI Key |
ORUDRKSTTQKZCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


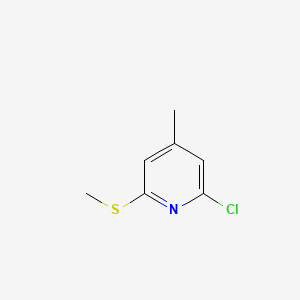
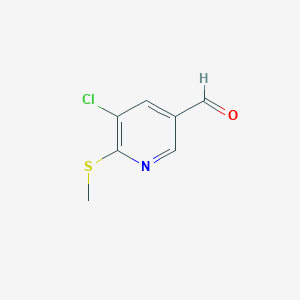
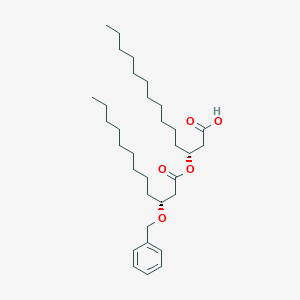

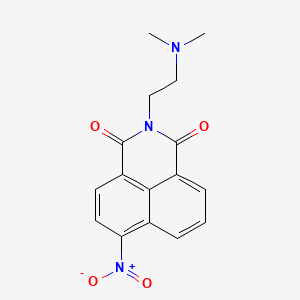



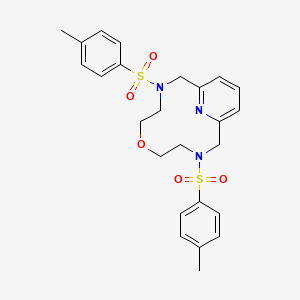
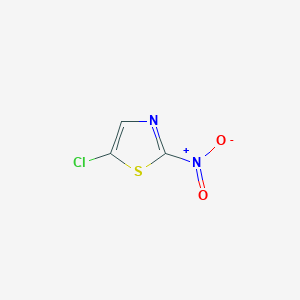
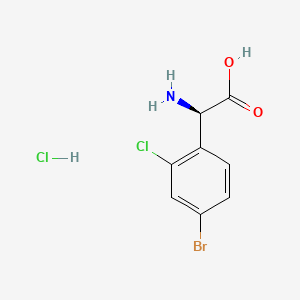
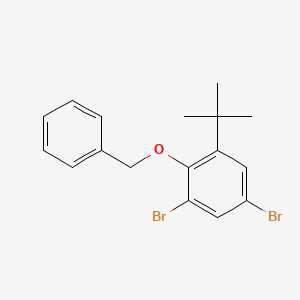
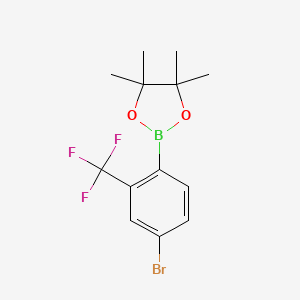
![cis-tert-Butyl (3aR,6aS)-5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate oxalate](/img/structure/B14023396.png)
